{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a heterocyclic compound characterized by a fused thieno-pyran ring system. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features. The presence of the thieno-pyran moiety suggests a range of biological activities, making it a subject of interest in drug development.
This compound can be sourced from various chemical suppliers and is classified as an organic heterocyclic compound. Its molecular formula is , with a molecular weight of approximately . The compound's systematic name according to IUPAC nomenclature is 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanamine.
The synthesis of {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride typically involves several key steps:
The molecular structure of {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride can be represented using various chemical notations:
InChI=1S/C8H11NOS/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3H,1-2,4-5,9H2
USOLXSACZBFWEK-UHFFFAOYSA-N
C1COCC2=C1SC(=C2)CN
The structure features a thieno-pyran ring fused with an amine group, contributing to its potential reactivity and biological activity .
{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride can participate in various chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied.
The mechanism of action for {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets. The structural features suggest potential activity in modulating biological pathways related to cell signaling or receptor interactions. Research indicates that compounds with similar structures may influence pre-mRNA splicing in cells .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The physical properties indicate that this compound is likely soluble in organic solvents due to its heterocyclic nature .
{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2